molecular formula C44H84ClN B3051345 Distearyl methyl benzyl ammonium chloride CAS No. 33106-77-3

Distearyl methyl benzyl ammonium chloride

Cat. No.: B3051345
CAS No.: 33106-77-3
M. Wt: 662.6 g/mol
InChI Key: JLSSEXVNHGDLNN-UHFFFAOYSA-M
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Description

Distearyl methyl benzyl ammonium chloride is an organic compound classified as a quaternary ammonium salt. It consists of a nitrogen center substituted with two stearyl groups, one methyl group, and one benzyl group. This structure confers surfactant-like properties, making it useful in various applications, including as a phase transfer catalyst and in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of distearyl methyl benzyl ammonium chloride typically involves the quaternization of distearylamine with methyl chloride and benzyl chloride. The process begins with the preparation of distearylamine, which is synthesized from stearic acid. Stearic acid is first converted to stearonitrile, which is then hydrogenated to form stearamine. Distearylamine is obtained by further hydrogenation of stearamine. Finally, distearylamine is quaternized with methyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of solvents like isopropanol can facilitate the reaction and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Distearyl methyl benzyl ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, bases, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new quaternary ammonium salt with a different substituent .

Scientific Research Applications

Distearyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of distearyl methyl benzyl ammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with proteins, leading to denaturation and loss of function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of long stearyl chains, a methyl group, and a benzyl group. This structure provides it with distinct surfactant properties and makes it particularly effective in applications requiring strong antimicrobial activity and phase transfer catalysis .

Properties

IUPAC Name

benzyl-methyl-dioctadecylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSEXVNHGDLNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551801
Record name N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33106-77-3
Record name Benzenemethanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33106-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl methyl benzyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033106773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISTEARYL METHYL BENZYL AMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3B7HQ34L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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